N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide is a synthetic acetamide derivative characterized by a central acetamide backbone, a 4-(dimethylsulfamoyl)phenyl substituent, and a thiophen-2-yl group. The thiophene ring, an electron-rich heterocycle, may contribute to π-π stacking interactions or modulate electronic properties.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(2)21(18,19)13-7-5-11(6-8-13)15-14(17)10-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYMJZTCLHNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylsulfamoyl)aniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms an intermediate amide.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial in cancer cell proliferation. For instance, it has been shown to selectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest its potential as a lead compound for developing novel anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary data suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Data Summary Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor of key metabolic enzymes, such as acetylcholinesterase, which is relevant in neurodegenerative diseases. This inhibition can potentially modulate neurotransmitter levels, providing therapeutic benefits in conditions like Alzheimer's disease.
Material Science Applications
This compound's unique structural features allow it to be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The thiophene moiety enhances charge transport properties, making it suitable for applications in organic electronics.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields. Techniques such as continuous flow synthesis are being explored to enhance efficiency and purity during production.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share critical structural features with the target molecule:
Functional Group Analysis
- Sulfonamide Variations: Dimethylsulfamoyl (target compound): Offers moderate polarity and steric hindrance, balancing solubility and membrane permeability. Cyclohexylsulfamoyl (): Hydrophobic cyclohexyl group reduces solubility but may enhance lipid bilayer penetration .
Heterocyclic Moieties :
- Thiophene (target compound, ): Electron-rich sulfur atom facilitates π-π stacking and metal coordination.
- Thiazole (): Nitrogen atoms enable hydrogen bonding (e.g., N–H⋯N interactions), critical for crystal packing and stability .
- Triazole (): Rigid planar structure and nitrogen-rich environment enhance binding to biological targets (e.g., enzymes or receptors) .
Research Implications and Gaps
- Crystallography : The prevalence of hydrogen-bonding motifs in analogs (e.g., ) underscores the importance of crystal engineering for optimizing solid-state properties.
- Need for Further Studies : Comparative pharmacokinetic and target-binding assays are required to evaluate the impact of dimethylsulfamoyl versus other substituents.
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiophene ring and a dimethylsulfamoyl group , which contribute to its unique chemical properties. This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
This compound is primarily investigated for its role as an enzyme inhibitor . It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This inhibition can affect several metabolic pathways, including signal transduction pathways critical in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2) , an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 has implications for neurodegenerative diseases and cancer therapy .
Anti-inflammatory and Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects and potential anticancer activities. For instance, derivatives of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Lines :
Compound Cell Line IC50 (µM) This compound HepG-2 1.2 Doxorubicin HepG-2 1.1 - Mechanistic Insights :
- Pharmacokinetic Properties :
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other sulfonamide derivatives:
| Feature | This compound | Similar Compounds |
|---|---|---|
| Thiophene Ring | Present | Absent |
| Dimethylsulfamoyl Group | Present | Varies |
| Biological Activity | Enzyme inhibition, anticancer potential | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
